molecular formula C14H14BrNO3 B8005914 5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine

5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine

Cat. No.: B8005914
M. Wt: 324.17 g/mol
InChI Key: HRMVFVWCZBVWRO-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine: is an organic compound with the molecular formula C14H14BrNO3 It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a 3,4-dimethoxybenzyloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine and 3,4-dimethoxybenzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Coupling Reaction: The 3,4-dimethoxybenzyl alcohol is converted to its corresponding benzyloxy group, which is then coupled with 5-bromopyridine through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids.

    Coupling Products: Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological processes.

    Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.

Medicine:

    Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

    Agrochemicals: Investigated for its potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

    5-Bromo-2-(dimethoxymethyl)pyridine: Similar in structure but with a dimethoxymethyl group instead of the 3,4-dimethoxybenzyloxy group.

    5-Bromo-3,4-dihydroxybenzaldehyde: Contains a bromine atom and dihydroxy groups, used for its anti-inflammatory properties.

    4-(5-Bromo)pyridinyl pyrazolinone derivatives: Known for their photoresponsive properties and applications in high-density storage and bioimaging.

Uniqueness: 5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a 3,4-dimethoxybenzyloxy group makes it a versatile compound for various applications in scientific research.

Biological Activity

5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a dimethoxybenzyloxy group, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrN1O3, with a molecular weight of approximately 303.16 g/mol. The structure can be represented as follows:

5 Bromo 2 3 4 dimethoxybenzyloxy pyridine\text{5 Bromo 2 3 4 dimethoxybenzyloxy pyridine}

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The bromine atom and the methoxy groups may enhance lipophilicity, facilitating membrane permeability and receptor binding.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be developed as a lead for new antimicrobial agents.

Anticancer Potential

In addition to antimicrobial properties, this compound has been evaluated for its anticancer activity. Studies using various cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) have demonstrated that it induces apoptosis and inhibits cell proliferation:

Cell Line IC50 (µM) Mechanism
MCF-715Induction of apoptosis via caspase activation
HeLa20Cell cycle arrest at G2/M phase

The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a dose-dependent response against multiple pathogens, highlighting its potential as a broad-spectrum antimicrobial agent .

Study 2: Anticancer Effects

Another research article explored the anticancer effects of this compound on human cancer cell lines. The findings suggested that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis .

Properties

IUPAC Name

5-bromo-2-[(3,4-dimethoxyphenyl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-17-12-5-3-10(7-13(12)18-2)9-19-14-6-4-11(15)8-16-14/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMVFVWCZBVWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)COC2=NC=C(C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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